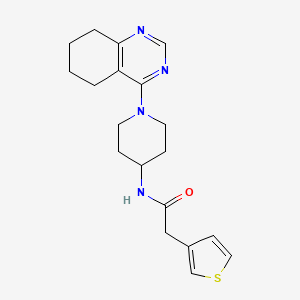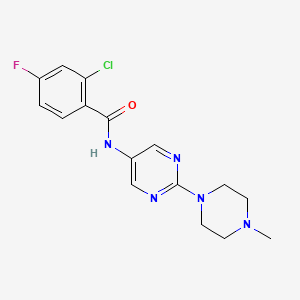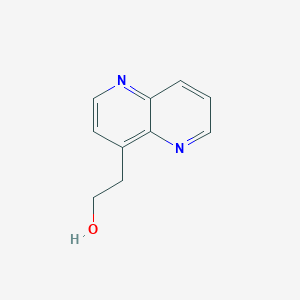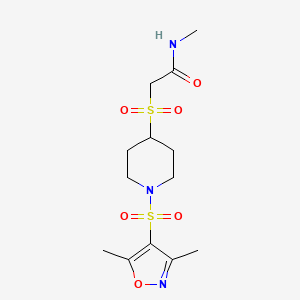![molecular formula C11H18N2O2 B2387565 N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide CAS No. 1598304-02-9](/img/structure/B2387565.png)
N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide, also known as PEPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. PEPMA is a piperidine derivative that was first synthesized in the early 2000s and has since been studied extensively for its various properties.
Mécanisme D'action
N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide acts as a potent inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide can alter the expression of various genes, including those involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide is its specificity for HDAC inhibition, which makes it a valuable tool for studying the role of HDAC in various biological processes. However, N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide has some limitations, including its relatively low potency compared to other HDAC inhibitors and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide. One potential avenue is the development of more potent analogs of N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide for use as therapeutic agents. Another area of research is the exploration of N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide's potential applications in other areas of biomedical research, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide and its effects on gene expression and cellular signaling pathways.
Méthodes De Synthèse
N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide can be synthesized through the reaction of piperidine with acetic anhydride, followed by the addition of acryloyl chloride. The resulting compound is then purified through column chromatography to yield pure N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide.
Applications De Recherche Scientifique
N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide has been studied for its potential applications in various areas of scientific research. Its unique chemical structure makes it a promising candidate for drug discovery and development, particularly in the field of cancer research. N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
N-[(1-prop-2-enoylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-11(15)13-6-4-10(5-7-13)8-12-9(2)14/h3,10H,1,4-8H2,2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGTXTWREAYCGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCN(CC1)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2387484.png)
![3-Methyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2387489.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-quinazolin-4-ylamino]acetic acid](/img/structure/B2387490.png)

![2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol](/img/structure/B2387492.png)
![3-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2387493.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387494.png)
![7-(3,4-difluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2387495.png)
![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2387496.png)


![4-(2-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2387505.png)